![molecular formula C17H18N4O B7465082 N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide](/img/structure/B7465082.png)
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide, also known as MPIQ, is a synthetic compound used in scientific research. It has been found to have potential applications in the field of neuroscience, particularly in the study of neuronal signaling pathways and the treatment of neurological disorders.
Wirkmechanismus
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing its activity. This results in an increase in inhibitory neurotransmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can enhance the activity of the GABA-A receptor in a dose-dependent manner, leading to an increase in inhibitory neurotransmission. This can result in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal activity. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to fully understand its effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to fully understand its efficacy and potential side effects. Additionally, the development of more potent and selective compounds based on N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide could lead to the discovery of new therapeutic targets for neurological disorders.
Synthesemethoden
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One method involves the reaction of 2-amino-3-cyanopyrazine with 2-bromoacetophenone, followed by reaction with isopropylamine and 4-chloro-2-methylquinoline-3-carboxylic acid. The resulting product is then subjected to further reactions to yield N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential applications in the study of neuronal signaling pathways, particularly in the modulation of the GABA-A receptor. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(2)15-10-13(12-6-4-5-7-14(12)18-15)17(22)19-16-8-9-21(3)20-16/h4-11H,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRABHFOIRUDXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-2-propan-2-ylquinoline-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.